molecular formula C11H13N3O2S B1299328 5-[2-(4-Methoxy-phenoxy)-ethyl]-[1,3,4]thiadiazol-2-ylamine CAS No. 842973-58-4

5-[2-(4-Methoxy-phenoxy)-ethyl]-[1,3,4]thiadiazol-2-ylamine

Cat. No.: B1299328
CAS No.: 842973-58-4
M. Wt: 251.31 g/mol
InChI Key: HPSJYRLFUXKFRG-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 5-[2-(4-Methoxy-phenoxy)-ethyl]-[1,3,4]thiadiazol-2-ylamine involves several steps. One common synthetic route includes the reaction of 4-methoxyphenol with ethylene oxide to form 2-(4-methoxyphenoxy)ethanol. This intermediate is then reacted with thiosemicarbazide to form the desired 1,3,4-thiadiazole ring . The reaction conditions typically involve the use of solvents such as ethanol and catalysts like triethylamine .

Chemical Reactions Analysis

5-[2-(4-Methoxy-phenoxy)-ethyl]-[1,3,4]thiadiazol-2-ylamine undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

5-[2-(4-Methoxy-phenoxy)-ethyl]-[1,3,4]thiadiazol-2-ylamine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-[2-(4-Methoxy-phenoxy)-ethyl]-[1,3,4]thiadiazol-2-ylamine involves its interaction with various molecular targets. The compound is known to inhibit certain enzymes and disrupt cellular processes, leading to its observed biological effects . The specific pathways and targets are still under investigation.

Comparison with Similar Compounds

5-[2-(4-Methoxy-phenoxy)-ethyl]-[1,3,4]thiadiazol-2-ylamine is unique due to its specific structure and properties. Similar compounds include other 1,3,4-thiadiazole derivatives, such as:

These compounds share the thiadiazole ring but differ in their substituents, leading to variations in their chemical and biological properties.

Properties

IUPAC Name

5-[2-(4-methoxyphenoxy)ethyl]-1,3,4-thiadiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3O2S/c1-15-8-2-4-9(5-3-8)16-7-6-10-13-14-11(12)17-10/h2-5H,6-7H2,1H3,(H2,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPSJYRLFUXKFRG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)OCCC2=NN=C(S2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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